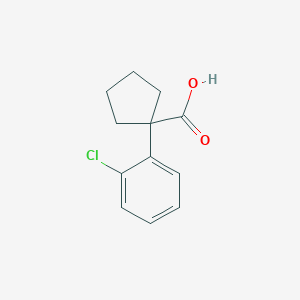

1-(2-Chlorophenyl)cyclopentanecarboxylic acid

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c13-10-6-2-1-5-9(10)12(11(14)15)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXLMFIWSAQQEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Chlorophenyl)cyclopentanecarboxylic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Chlorophenyl)cyclopentanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. This document outlines a robust and reproducible two-step synthetic pathway, commencing with the phase-transfer catalyzed alkylation of 2-chlorophenylacetonitrile with 1,4-dibromobutane to yield the key intermediate, 1-(2-chlorophenyl)cyclopentanecarbonitrile. The subsequent acid-catalyzed hydrolysis of the nitrile furnishes the target carboxylic acid. This guide delves into the mechanistic underpinnings of each synthetic step, providing detailed, field-tested experimental protocols. Furthermore, it includes a thorough discussion of safety considerations, characterization data, and visual aids, including reaction pathway diagrams, to ensure clarity and facilitate successful execution in a laboratory setting.

Introduction and Significance

This compound and its derivatives are of significant interest in the pharmaceutical industry due to their potential as scaffolds for the development of novel therapeutic agents. The presence of the substituted phenyl ring and the carboxylic acid moiety provides a versatile platform for the synthesis of a wide array of more complex molecules. The strategic placement of the chlorine atom on the phenyl ring can influence the molecule's pharmacokinetic and pharmacodynamic properties, making it a key feature in drug design.

This guide is structured to provide a holistic understanding of the synthesis, moving from the theoretical basis to practical application. We will first explore the overall synthetic strategy, followed by a detailed examination of each reaction, including the underlying chemical principles that govern the transformations.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step process. The core of this strategy involves the construction of the 1-arylcyclopentane framework followed by the conversion of a nitrile group into a carboxylic acid.

Step 1: Phase-Transfer Catalyzed Alkylation

The first step is the formation of 1-(2-chlorophenyl)cyclopentanecarbonitrile. This is accomplished via the cycloalkylation of 2-chlorophenylacetonitrile with 1,4-dibromobutane under phase-transfer catalysis (PTC) conditions. The use of PTC is crucial for this reaction as it facilitates the interaction between the water-soluble base (sodium hydroxide) and the organic-soluble nitrile, enabling deprotonation and subsequent alkylation.

Step 2: Acid-Catalyzed Hydrolysis

The second step involves the hydrolysis of the nitrile intermediate to the desired carboxylic acid. This transformation is typically carried out in a strong acidic medium at elevated temperatures. The nitrile group undergoes a stepwise conversion, first to an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimizing the synthesis.

Mechanism of Phase-Transfer Catalyzed Alkylation

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. In this synthesis, the reaction occurs between the organic-soluble 2-chlorophenylacetonitrile and the aqueous sodium hydroxide.

The mechanism can be broken down into the following key steps:

-

Anion Extraction: The quaternary ammonium salt (Q⁺X⁻), the phase-transfer catalyst, exchanges its counter-ion with a hydroxide ion from the aqueous phase to form Q⁺OH⁻. This new, more lipophilic base is then transferred into the organic phase.

-

Deprotonation: In the organic phase, the Q⁺OH⁻ deprotonates the acidic α-carbon of 2-chlorophenylacetonitrile, generating a carbanion.

-

Alkylation: The newly formed carbanion acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,4-dibromobutane in an Sₙ2 reaction.

-

Intramolecular Cyclization: Following the initial alkylation, a second deprotonation occurs at the α-carbon, and the resulting carbanion undergoes an intramolecular Sₙ2 reaction, displacing the second bromide and forming the cyclopentane ring.

-

Catalyst Regeneration: The catalyst, now as Q⁺Br⁻, returns to the aqueous phase to restart the catalytic cycle.

Figure 1: Mechanism of Phase-Transfer Catalyzed Alkylation.

Mechanism of Acid-Catalyzed Nitrile Hydrolysis

The hydrolysis of the nitrile to a carboxylic acid proceeds through an amide intermediate. The mechanism under acidic conditions is as follows:

-

Protonation: The nitrogen atom of the nitrile is protonated by the strong acid, making the carbon atom of the cyano group more electrophilic.

-

Nucleophilic Attack: A water molecule attacks the electrophilic carbon atom.

-

Deprotonation: A proton is removed from the oxygen atom to form a neutral intermediate.

-

Tautomerization: The intermediate tautomerizes to form an amide.

-

Further Hydrolysis: The amide is then further hydrolyzed to the carboxylic acid and an ammonium ion under the acidic conditions. This involves protonation of the carbonyl oxygen, nucleophilic attack by water on the carbonyl carbon, and subsequent proton transfers leading to the cleavage of the C-N bond.

Figure 2: Mechanism of Acid-Catalyzed Nitrile Hydrolysis.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.[1][2][3]

Synthesis of 1-(2-chlorophenyl)cyclopentanecarbonitrile

This protocol is adapted from a similar, well-established procedure for the synthesis of 1-phenylcyclopentane-1-carbonitrile.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chlorophenylacetonitrile | 151.59 | 15.16 g | 0.10 |

| 1,4-Dibromobutane | 215.90 | 25.91 g | 0.12 |

| Benzyltriethylammonium chloride | 227.77 | 0.57 g | 0.0025 |

| 50% (w/w) Sodium Hydroxide | 40.00 | 50 mL | - |

| Diethyl ether | 74.12 | As needed | - |

| Brine (saturated NaCl solution) | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 50 mL of 50% (w/w) aqueous sodium hydroxide and 0.57 g of benzyltriethylammonium chloride.

-

With vigorous stirring, add 15.16 g of 2-chlorophenylacetonitrile to the flask.

-

Add 25.91 g of 1,4-dibromobutane portion-wise over 15 minutes. An exothermic reaction may be observed.

-

Heat the reaction mixture to 70-75 °C and maintain this temperature with vigorous stirring for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After 24 hours, cool the reaction mixture to room temperature and add 100 mL of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-(2-chlorophenyl)cyclopentanecarbonitrile as an oil.

Synthesis of this compound

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(2-chlorophenyl)cyclopentanecarbonitrile | 221.70 | 22.17 g | 0.10 |

| Concentrated Sulfuric Acid | 98.08 | 50 mL | - |

| Water | 18.02 | 50 mL | - |

| Diethyl ether | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| 6M Hydrochloric Acid | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add 50 mL of concentrated sulfuric acid to 50 mL of water.

-

To this acidic solution, add 22.17 g of 1-(2-chlorophenyl)cyclopentanecarbonitrile.

-

Heat the mixture to reflux (approximately 120-130 °C) and maintain for 12-18 hours. The reaction should be monitored by TLC until the starting material is no longer present.

-

Cool the reaction mixture to room temperature and pour it carefully over 200 g of crushed ice in a beaker.

-

A precipitate of the crude carboxylic acid should form. If not, extract the aqueous solution with diethyl ether (3 x 100 mL).

-

If a precipitate forms, filter the solid, wash with cold water, and air dry.

-

If an extraction was performed, combine the organic layers and extract the product into a saturated sodium bicarbonate solution (3 x 75 mL).

-

Wash the combined basic aqueous extracts with diethyl ether (2 x 50 mL) to remove any neutral impurities.

-

Carefully acidify the aqueous layer with 6M hydrochloric acid until the pH is approximately 2. The carboxylic acid will precipitate out of the solution.

-

Filter the solid product, wash with cold water, and dry under vacuum to yield this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physical Properties:

| Property | Value |

| Molecular Formula | C₁₂H₁₃ClO₂ |

| Molecular Weight | 224.68 g/mol [4][5] |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

Spectroscopic Data (Expected):

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons in the range of δ 7.0-7.5 ppm. The cyclopentyl protons will appear as multiplets in the upfield region, typically between δ 1.5-2.5 ppm. The acidic proton of the carboxylic acid will be a broad singlet far downfield, typically above δ 10 ppm.

-

¹³C NMR: The carbon NMR spectrum should show a signal for the carbonyl carbon of the carboxylic acid in the range of δ 175-185 ppm. The aromatic carbons will appear between δ 120-140 ppm, and the cyclopentyl carbons will be observed in the upfield region.

-

IR Spectroscopy: The infrared spectrum will exhibit a very broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong C=O stretching absorption will be present around 1700-1725 cm⁻¹. C-H stretching and aromatic C=C stretching bands will also be observed in their characteristic regions.

Safety and Handling

-

2-Chlorophenylacetonitrile: Toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care in a fume hood.

-

1,4-Dibromobutane: Harmful if swallowed and causes skin and eye irritation. It is a lachrymator.

-

Sodium Hydroxide (50%): Highly corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

-

Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Always add acid to water, never the other way around.

-

Diethyl Ether: Extremely flammable. Vapors can form explosive mixtures with air. Work in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[1][2][3] Waste should be disposed of according to institutional and local regulations.

Conclusion

This technical guide has detailed a reliable and well-documented synthetic route for the preparation of this compound. By providing a thorough understanding of the reaction mechanisms, detailed experimental procedures, and essential safety information, this document serves as a valuable resource for researchers and scientists in the field of organic synthesis and drug development. The successful synthesis of this compound will enable further exploration of its potential applications in the creation of novel and impactful chemical entities.

References

Sources

- 1. Spectroscopic, quantum computational and molecular docking studies on 1-phenylcyclopentane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Phenylcyclopentanecarboxylic acid | C12H14O2 | CID 66167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to 1-(2-Chlorophenyl)cyclopentanecarboxylic Acid (CAS 143328-20-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-(2-Chlorophenyl)cyclopentanecarboxylic acid, a key organic building block. Synthesizing data from chemical suppliers and academic principles, this guide covers its core properties, a plausible synthetic route, analytical characterization, and its potential role in medicinal chemistry.

Section 1: Core Compound Identity and Physicochemical Properties

This compound is a disubstituted cycloalkane featuring a cyclopentane ring core. At the C1 position, it bears both a carboxylic acid functional group and a 2-chlorophenyl substituent. This unique arrangement of a rigid aliphatic ring, an acidic moiety, and a halogenated aromatic group makes it a compound of interest for creating structurally complex molecules.

1.1 Key Physicochemical Data

The fundamental properties of the compound are summarized below. While experimental data for some properties like melting and boiling points are not widely published for this specific CAS number, data from closely related analogs and computational predictions provide a reliable profile.

| Property | Value | Source |

| CAS Number | 143328-20-5 | [1][2][3] |

| Molecular Formula | C₁₂H₁₃ClO₂ | [1][2][3] |

| Molecular Weight | 224.68 g/mol | [1][2][3] |

| IUPAC Name | 1-(2-chlorophenyl)cyclopentane-1-carboxylic acid | - |

| Appearance | Solid (crystalline powder or crystals for analogs) | [4] |

| Purity | Typically ≥97% from commercial suppliers | [1][3] |

| Melting Point | 159-162°C (for the cyclopropane analog) | [5] |

| Storage | Sealed in a dry environment at room temperature or 2-8°C | [1][2] |

| SMILES | O=C(O)C1(CCCC1)c2ccccc2Cl | [1][2] |

| Calculated LogP | 3.2364 | [1] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bonds | 2 | [1] |

Section 2: Synthesis Pathway and Mechanistic Rationale

Causality: This approach is chosen for its reliability and high-yield potential. The malonic ester synthesis is a cornerstone of C-C bond formation and cycloalkylation, providing a controlled method to construct the cyclopentane ring. Subsequent hydrolysis and decarboxylation are standard, efficient transformations.

2.1 Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Chlorophenyl)cyclopentanecarbonitrile

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel. The system is maintained under an inert nitrogen atmosphere.

-

Reagent Preparation: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by cooling to -78°C in a dry ice/acetone bath.

-

Enolate Formation: 2-Chlorophenylacetonitrile is dissolved in anhydrous THF and added to the flask. Lithium diisopropylamide (LDA) solution is then added dropwise via the dropping funnel, maintaining the temperature at -78°C. The reaction is stirred for 1 hour to ensure complete formation of the carbanion (enolate).

-

Expertise & Experience: LDA is a strong, non-nucleophilic base, ideal for quantitatively deprotonating the α-carbon of the nitrile without competing side reactions. The low temperature is critical to prevent base-mediated side reactions and ensure stability of the enolate.

-

-

Cyclization: 1,4-Dibromobutane is added dropwise. After addition, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight (12-16 hours).

-

Causality: The nucleophilic carbanion attacks one end of the 1,4-dibromobutane in an Sₙ2 reaction. An intramolecular Sₙ2 reaction then occurs as the newly formed chain cyclizes, displacing the second bromide to form the five-membered ring. This is a classic method for forming cyclopentane rings.[6]

-

-

Quench & Extraction: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude nitrile is then purified by column chromatography.

Step 2: Hydrolysis to this compound

-

Setup: The purified 1-(2-chlorophenyl)cyclopentanecarbonitrile is placed in a round-bottom flask with a reflux condenser.

-

Hydrolysis: A solution of aqueous sulfuric acid (e.g., 50%) is added to the flask. The mixture is heated to reflux and maintained for several hours until TLC or HPLC analysis shows complete consumption of the starting nitrile.

-

Trustworthiness: Nitrile hydrolysis under strong acidic conditions is a robust and well-established method to produce carboxylic acids. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide, and subsequent hydrolysis of the amide to the carboxylic acid and ammonium salt.

-

-

Isolation & Purification: The reaction mixture is cooled to room temperature and extracted with ethyl acetate. The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed in vacuo to yield the crude carboxylic acid, which can be further purified by recrystallization.

Section 3: Analytical Characterization Workflow

Confirming the identity and purity of the synthesized this compound requires a suite of spectroscopic techniques. Each method provides unique information about the molecule's structure.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 143328-20-5|this compound|BLD Pharm [bldpharm.com]

- 3. 143328-20-5 | 1-(2-Chlorophenyl)cyclopentane-1-carboxylic acid - Moldb [moldb.com]

- 4. 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. 1-(2-Chlorophenyl)cyclopropanecarboxylic acid | 122143-19-5 [sigmaaldrich.com]

- 6. Preparation method of cyclopentanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

No Direct Mechanistic Data Available for 1-(2-Chlorophenyl)cyclopentanecarboxylic acid

Despite a comprehensive review of available scientific literature, patent databases, and chemical supplier information, there is currently no publicly accessible data detailing the mechanism of action for 1-(2-Chlorophenyl)cyclopentanecarboxylic acid. This compound is cataloged by several chemical suppliers, confirming its synthesis and commercial availability for research purposes. However, information regarding its biological activity, molecular targets, and physiological effects remains unpublished.

While the specific pharmacology of this compound is unknown, the broader class of cyclopentanecarboxylic acid derivatives has been investigated for various therapeutic applications. It is important to emphasize that the activities of these related compounds do not predict the mechanism of action for the specific molecule .

Context from Structurally Related Compounds

Research into other cyclopentanecarboxylic acid derivatives has revealed a range of biological activities, highlighting the potential for this chemical scaffold in drug discovery. Some notable examples include:

-

Voltage-Gated Sodium Channel (NaV) Inhibition: Certain novel cyclopentane carboxylic acids have been identified as potent and selective inhibitors of the NaV1.7 channel. This channel is a key target in pain signaling, and its inhibition is a promising strategy for the development of new analgesics.

-

Antidepressant Activity: Derivatives of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid, a structurally related class of compounds, have been synthesized and evaluated for their potential as antidepressants.

Conclusion

The absence of published research on this compound prevents the creation of an in-depth technical guide on its mechanism of action. There is no information to construct signaling pathway diagrams, summarize quantitative data, or provide experimental protocols as requested. The compound remains a subject for potential future investigation to determine its pharmacological properties. Researchers interested in this molecule would need to conduct initial screening and target identification studies to elucidate any biological effects.

An In-depth Technical Guide to 1-(2-Chlorophenyl)cyclopentanecarboxylic Acid Structural Analogs as Potential NMDA Receptor Modulators

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a key therapeutic target for a range of neurological disorders. Over-activation of this receptor is implicated in excitotoxic neuronal damage, a hallmark of conditions such as stroke, traumatic brain injury, and neurodegenerative diseases.[1][2] This guide provides a comprehensive technical overview of a promising class of small molecules, the 1-(2-chlorophenyl)cyclopentanecarboxylic acid analogs, as potential NMDA receptor antagonists. We will delve into their rational design, synthetic pathways, methodologies for biological evaluation, and the critical structure-activity relationships that govern their interaction with the NMDA receptor. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel neuroprotective agents.

Introduction: The Rationale for Targeting the NMDA Receptor with 1-Aryl-Cycloalkanecarboxylic Acids

The NMDA receptor is a heterotetrameric ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.[2] However, its excessive activation leads to a massive influx of calcium ions, triggering a cascade of intracellular events that culminate in neuronal death.[1] Consequently, antagonists of the NMDA receptor have been a major focus of drug discovery efforts.

The 1-aryl-cycloalkanecarboxylic acid scaffold represents a compelling starting point for the design of novel NMDA receptor antagonists. This structural motif offers a rigid three-dimensional framework that can be systematically modified to explore the chemical space around the NMDA receptor's binding pockets. The presence of the carboxylic acid group, a common pharmacophore in NMDA receptor antagonists, allows for crucial interactions with the receptor.[1] Furthermore, the aromatic ring and the cycloalkane core provide ample opportunities for substitution to fine-tune the compound's potency, selectivity, and pharmacokinetic properties.

This guide will focus specifically on the this compound core, exploring how modifications to this structure can lead to the development of potent and selective NMDA receptor modulators.

Synthetic Pathways and Methodologies

The synthesis of this compound and its analogs can be approached through a multi-step sequence, with the key intermediate being 2-chlorophenyl cyclopentyl ketone.

Synthesis of the Key Intermediate: 2-Chlorophenyl Cyclopentyl Ketone

A common and effective method for the synthesis of 2-chlorophenyl cyclopentyl ketone is the Grignard reaction. This involves the reaction of a cyclopentylmagnesium halide with 2-chlorobenzonitrile.

Experimental Protocol: Grignard Reaction for 2-Chlorophenyl Cyclopentyl Ketone

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of cyclopentyl bromide in anhydrous THF is added dropwise to initiate the formation of cyclopentylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine.

-

Reaction with Nitrile: The Grignard reagent is cooled in an ice bath, and a solution of 2-chlorobenzonitrile in anhydrous THF is added dropwise. The reaction mixture is then stirred at room temperature and may be gently heated to ensure complete reaction.

-

Hydrolysis: The reaction is quenched by the slow addition of an acidic aqueous solution (e.g., aqueous HCl). This hydrolyzes the intermediate imine to the desired ketone.

-

Extraction and Purification: The product is extracted with an organic solvent such as diethyl ether or ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ketone is then purified by vacuum distillation or column chromatography.

An alternative route involves the Friedel-Crafts acylation of cyclopentene with 2-chlorobenzoyl chloride, followed by catalytic hydrogenation of the resulting cyclopentenyl ketone.[3]

Conversion of the Ketone to the Carboxylic Acid

Several methods can be employed to convert the 2-chlorophenyl cyclopentyl ketone to the target carboxylic acid. A common approach is through the formation of a cyanohydrin followed by hydrolysis.

Experimental Protocol: Synthesis of this compound

-

Cyanohydrin Formation: The 2-chlorophenyl cyclopentyl ketone is reacted with a cyanide source, such as sodium cyanide or trimethylsilyl cyanide, in the presence of an acid catalyst to form the corresponding cyanohydrin.

-

Hydrolysis of the Nitrile: The cyanohydrin is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid. Strong acids like hydrochloric acid or sulfuric acid are commonly used for this transformation.

-

Purification: The final product, this compound, is then purified by recrystallization or column chromatography.

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Biological Evaluation: Probing the Interaction with the NMDA Receptor

The primary biological target for this class of compounds is the NMDA receptor. A comprehensive evaluation of their activity involves a combination of in vitro and in vivo assays.

In Vitro Assays

3.1.1. Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. For NMDA receptors, a common assay involves the displacement of a radiolabeled ligand, such as [³H]MK-801, from the ion channel binding site.

Experimental Protocol: [³H]MK-801 Radioligand Binding Assay

-

Membrane Preparation: Crude synaptic membranes are prepared from rat forebrain tissue.

-

Assay Conditions: The membranes are incubated with a fixed concentration of [³H]MK-801 in the presence of varying concentrations of the test compound. The incubation is carried out in a suitable buffer containing glutamate and glycine to activate the receptor.

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using liquid scintillation counting.

-

Data Analysis: The data are used to generate competition curves, from which the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and the Ki (the inhibitory constant) can be calculated.

3.1.2. Electrophysiology: Whole-Cell Patch-Clamp Recordings

Whole-cell patch-clamp electrophysiology provides a direct measure of the functional activity of the NMDA receptor. This technique allows for the recording of ion currents flowing through the NMDA receptor channel in response to agonist application.

Experimental Protocol: Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents

-

Cell Culture: HEK293 cells stably expressing specific NMDA receptor subtypes (e.g., GluN1/GluN2A or GluN1/GluN2B) are cultured on coverslips.

-

Recording Setup: A coverslip with the cells is placed in a recording chamber on the stage of an inverted microscope. The chamber is perfused with an external solution.

-

Patching: A glass micropipette filled with an internal solution is brought into contact with a cell, and a high-resistance seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Data Acquisition: The cell is voltage-clamped at a holding potential (e.g., -60 mV). NMDA receptor-mediated currents are evoked by the rapid application of NMDA and glycine. The effect of the test compound is determined by co-applying it with the agonists.

-

Analysis: The peak amplitude of the NMDA-evoked current is measured in the absence and presence of the antagonist to determine the percentage of inhibition and to construct concentration-response curves.

The following diagram illustrates the workflow for the biological evaluation of the synthesized compounds:

Caption: Workflow for the biological evaluation of this compound analogs.

In Vivo Models

Promising candidates from in vitro studies are further evaluated in animal models of excitotoxicity to assess their neuroprotective potential. A common model is the NMDA-induced lesion model, where NMDA is directly injected into a specific brain region, such as the hippocampus or striatum, to induce neuronal damage. The test compound is then administered to determine if it can reduce the extent of the lesion.

Structure-Activity Relationship (SAR) and Data Interpretation

The systematic modification of the this compound scaffold is crucial for understanding the SAR and for optimizing the desired pharmacological properties. While a comprehensive SAR study on this specific cyclopentane series is not yet publicly available, we can infer key relationships from studies on structurally related aryl-cycloalkane carboxylic acids, such as the 1-phenylcyclopropanecarboxamide series, which have been shown to act as NMDA receptor antagonists.

Key Structural Modifications and Their Potential Impact:

-

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are expected to significantly influence potency and selectivity. The 2-chloro substituent in the parent compound likely plays a role in orienting the molecule within the binding pocket. Exploring other substitutions (e.g., fluoro, methyl, methoxy) at various positions will be critical.

-

Cycloalkane Ring Size: Varying the size of the cycloalkane ring (e.g., cyclobutane, cyclohexane) will alter the conformational rigidity and the spatial relationship between the phenyl ring and the carboxylic acid, which can impact receptor binding.

-

Modifications of the Carboxylic Acid: While the carboxylic acid is likely essential for activity, its replacement with bioisosteres such as a tetrazole or a phosphonic acid could modulate the compound's acidity, membrane permeability, and metabolic stability.

-

Introduction of Additional Functional Groups: The addition of other functional groups to the cycloalkane ring can introduce new interaction points with the receptor and potentially enhance potency and selectivity. For example, the introduction of an amino group has been shown to be beneficial in related series.

Data Presentation:

The following table provides a hypothetical representation of the type of data that would be generated from an SAR study of this compound analogs.

| Compound ID | R1 (Phenyl Substitution) | R2 (Cycloalkane Modification) | NMDA Receptor Binding (Ki, nM) | Functional Activity (IC50, µM) |

| I-1 | 2-Cl | - | 150 | 2.5 |

| I-2 | 3-Cl | - | 300 | 5.1 |

| I-3 | 4-Cl | - | 450 | 8.3 |

| I-4 | 2-F | - | 200 | 3.8 |

| I-5 | 2-CH3 | - | 250 | 4.5 |

| II-1 | 2-Cl | 2-Amino | 50 | 0.8 |

| III-1 | 2-Cl | Cyclohexane | 500 | 10.2 |

This is a representative table. The data are hypothetical and intended for illustrative purposes only.

Pharmacokinetic Considerations

The development of a successful CNS drug requires not only potent target engagement but also favorable pharmacokinetic properties, including good blood-brain barrier penetration and metabolic stability.

-

In Vitro ADME Profiling: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial. Assays such as Caco-2 permeability for intestinal absorption, plasma protein binding, and metabolic stability in liver microsomes can provide valuable insights.

-

Metabolism of Carboxylic Acids: Carboxylic acid-containing drugs can undergo metabolic activation to form reactive acyl glucuronides or acyl-CoA thioesters. Understanding the metabolic fate of these compounds is essential for predicting potential toxicity.

-

In Vivo Pharmacokinetics: For lead candidates, in vivo pharmacokinetic studies in rodents are necessary to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel NMDA receptor antagonists. This guide has outlined the key synthetic strategies, biological evaluation methodologies, and the importance of systematic SAR studies in this endeavor. Future research should focus on the synthesis and evaluation of a diverse library of analogs to build a comprehensive SAR model. A deeper understanding of their binding mode at the molecular level, through techniques such as computational modeling and X-ray crystallography, will be invaluable for the rational design of next-generation neuroprotective agents. Furthermore, a thorough investigation of their pharmacokinetic and toxicological profiles will be critical for their successful translation into clinical candidates.

References

-

Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. PubMed. Available at: [Link]

-

Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides as novel NMDA receptor antagonists having a unique NMDA receptor subtype selectivity. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

-

New materials used for the synthesis of 2‐chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit | Request PDF. ResearchGate. Available at: [Link]

-

In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. MDPI. Available at: [Link]

-

Pharmacology of NMDA Receptors. NCBI. Available at: [Link]

-

In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI. Available at: [Link]

-

Novel potent N-methyl-d-aspartate (NMDA) receptor antagonists or σ>1> receptor ligands based on properly substituted 1,4-dioxane ring. UTMB Research Experts. Available at: [Link]

-

The competitive NMDA receptor antagonists CGP 37849 and CGP 39551 are potent, orally-active anticonvulsants in rodents. PubMed. Available at: [Link]

-

In Vitro ADME and In vivo Pharmacokinetics. ResearchGate. Available at: [Link]

-

New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. PubMed. Available at: [Link]

-

Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. PubMed Central. Available at: [Link]

-

Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. PubMed Central. Available at: [Link]

-

2-Chlorophenyl cyclopentyl ketone via Grignard Reagent. Sciencemadness.org. Available at: [Link]

-

In Vitro ADME, Preclinical Pharmacokinetics and Prediction of Human Pharmacokinetics of RBx14255, a Novel Ketolide with Pharmacodynamics Against Multidrug-Resistant Bacterial Pathogens. PubMed. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Tomentosin Derivatives in NMDA-Induced Excitotoxicity. MDPI. Available at: [Link]

-

ChemInform Abstract: Synthesis and SAR of 2H-1,2,4Benzothiadiazine1,1-dioxide-3- carboxylic Acid Derivatives as Novel Potent Glycine Antagonists of the NMDA Receptor-Channel Complex. ResearchGate. Available at: [Link]

-

Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. National Institutes of Health. Available at: [Link]

-

Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. PubMed Central. Available at: [Link]

-

Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. National Institutes of Health. Available at: [Link]

Sources

- 1. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chlorophenyl cyclopentyl ketone | 6740-85-8 | Benchchem [benchchem.com]

An In-depth Technical Guide on the Biological Activity of 1-(2-Chlorophenyl)cyclopentanecarboxylic Acid Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of derivatives of 1-(2-chlorophenyl)cyclopentanecarboxylic acid. While direct research on this specific class of compounds is emerging, this document synthesizes data from structurally related molecules to provide a predictive framework for their therapeutic potential.

Introduction: The this compound Scaffold

The this compound molecule (CAS No. 143328-20-5) presents a unique structural scaffold for medicinal chemistry.[1] Its core features include a cyclopentane ring, which provides a rigid, three-dimensional framework, a carboxylic acid group that can be readily functionalized, and a 2-chlorophenyl moiety that can engage in various intermolecular interactions with biological targets. The presence of the chlorine atom can influence the compound's lipophilicity, metabolic stability, and binding affinity.

Chemical Properties of the Core Scaffold:

| Property | Value |

| Molecular Formula | C12H13ClO2 |

| Molecular Weight | 224.68 g/mol |

| Purity | ≥97% |

Data sourced from ChemScene.[1]

The combination of these structural elements makes this compound a promising starting point for the development of novel therapeutic agents targeting a range of diseases.

Synthesis of this compound Derivatives

The carboxylic acid group of the parent compound is a versatile handle for the synthesis of a diverse library of derivatives, primarily amides and esters. The general synthetic approach involves the activation of the carboxylic acid followed by reaction with a suitable nucleophile.

A common method for the synthesis of amide derivatives is the conversion of the carboxylic acid to an acid chloride, followed by reaction with a primary or secondary amine.

Caption: Hypothetical enzyme inhibition mechanism.

Experimental Protocols

Synthesis of a Representative Amide Derivative: N-Benzyl-1-(2-chlorophenyl)cyclopentanecarboxamide

Materials:

-

This compound

-

Thionyl chloride

-

Toluene (anhydrous)

-

Benzylamine

-

Triethylamine

-

Dichloromethane (DCM)

-

1M HCl solution

-

Saturated NaHCO3 solution

-

Brine

-

Anhydrous MgSO4

Procedure:

-

To a solution of this compound (1 eq) in anhydrous toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in anhydrous DCM.

-

In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Add the acid chloride solution dropwise to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Based on the analysis of structurally related compounds, its derivatives are likely to exhibit interesting biological activities, particularly in the areas of oncology and enzyme inhibition.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial to optimize their potency and selectivity. Further investigations into their mechanism of action at the molecular level will provide a deeper understanding of their therapeutic potential.

References

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

In-vitro cytotoxic activity of some selected synthesized compounds. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines. (2017). Bioorganic & Medicinal Chemistry Letters, 27(2), 135-138. [Link]

-

Structure-Based Design, Synthesis, and Biological Evaluation of the Cage–Amide Derived Orthopox Virus Replication Inhibitors. (2022). Molecules, 27(24), 8963. [Link]

-

Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. (2023). Scientific Reports, 13(1), 18469. [Link]

-

PTP-1B inhibitors: cyclopenta[d]-[2][3]oxazine derivatives. (2006). Bioorganic & Medicinal Chemistry Letters, 16(3), 499-502. [Link]

-

Investigational treatments for neurodegenerative diseases caused by inheritance of gene mutations: lessons from recent clinical trials. (2022). Molecular Neurodegeneration, 17(1), 76. [Link]

-

Special Issue : Drug Development for Neurodegenerative Diseases. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

-

New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024). Bioactive Compounds in Health and Disease, 7(10), 500-510. [Link]

-

Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents. (2016). Bioorganic Chemistry, 66, 124-132. [Link]

- 1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide derivatives as potent urease inhibitors: Synthesis, in vitro and in silico studies. (2018). Bioorganic Chemistry, 80, 167-176. https://pubmed.ncbi.nlm.nih.gov/29859384/nlm.nih.gov/29859384/

Sources

An In-Depth Technical Guide to 1-(2-Chlorophenyl)cyclopentanecarboxylic Acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Chlorophenyl)cyclopentanecarboxylic acid, a molecule of interest in organic synthesis and medicinal chemistry. The guide details a robust synthetic pathway, including a step-by-step experimental protocol, and discusses the critical role of phase-transfer catalysis in achieving efficient alkylation. Furthermore, it outlines key analytical methodologies for the characterization and purification of the title compound. While direct biological applications remain an area of active investigation, this document explores the potential pharmacological relevance of this compound class, drawing insights from structurally related molecules. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and exploration of novel carboxylic acid derivatives for drug discovery and development.

Introduction

This compound (CAS No. 143328-20-5) is a carbocyclic aromatic compound with a molecular formula of C₁₂H₁₃ClO₂ and a molecular weight of 224.68 g/mol .[1][2] Its structure, featuring a cyclopentane ring attached to a chlorinated phenyl group at a quaternary carbon also bearing a carboxylic acid moiety, makes it an intriguing building block for the synthesis of more complex molecules. The strategic placement of the chloro-substituent on the phenyl ring can significantly influence the molecule's electronic properties and steric hindrance, which are key determinants of its reactivity and potential biological activity. This guide will delve into the practical aspects of synthesizing and characterizing this compound, providing a foundation for its further exploration in various scientific disciplines.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process: the alkylation of (2-chlorophenyl)acetonitrile with 1,4-dibromobutane to form the intermediate 1-(2-chlorophenyl)cyclopentanecarbonitrile, followed by the hydrolysis of the nitrile to the desired carboxylic acid.

Step 1: Synthesis of 1-(2-Chlorophenyl)cyclopentanecarbonitrile via Phase-Transfer Catalysis

The formation of the cyclopentane ring is accomplished through the dialkylation of the active methylene group of (2-chlorophenyl)acetonitrile with 1,4-dibromobutane. The choice of phase-transfer catalysis (PTC) for this reaction is crucial.[3] This methodology is particularly advantageous for reactions involving a water-soluble base (like sodium hydroxide) and an organic-soluble substrate, as it facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the weakly acidic acetonitrile derivative, thereby promoting the alkylation reaction.[4]

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Experimental Protocol (Adapted from a similar synthesis of 1-phenylcyclopentane-1-carbonitrile): [5]

-

Materials:

-

(2-Chlorophenyl)acetonitrile

-

1,4-Dibromobutane

-

Benzyltriethylammonium chloride (Phase-Transfer Catalyst)

-

50% (w/v) aqueous sodium hydroxide

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

To a two-necked, round-bottomed flask equipped with a magnetic stir bar, thermometer, and reflux condenser, add benzyltriethylammonium chloride (0.025 equivalents) and 50% (w/v) aqueous sodium hydroxide.

-

With vigorous stirring, add (2-chlorophenyl)acetonitrile (1.0 equivalent) in one portion.

-

Add 1,4-dibromobutane (1.2 equivalents) portion-wise to the reaction mixture.

-

Heat the biphasic mixture to an internal temperature of 65°C for 24 hours.

-

Cool the reaction to room temperature and add water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel to afford 1-(2-chlorophenyl)cyclopentanecarbonitrile.

-

Step 2: Hydrolysis of 1-(2-Chlorophenyl)cyclopentanecarbonitrile

The hydrolysis of the nitrile intermediate to the carboxylic acid can be achieved under either acidic or alkaline conditions.[6] Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid upon workup.[6] This transformation involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water.[7]

Experimental Protocol (General Procedure):

-

Materials:

-

1-(2-Chlorophenyl)cyclopentanecarbonitrile

-

Concentrated sulfuric acid

-

Water

-

Acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

-

Procedure:

-

In a round-bottomed flask, prepare a mixture of concentrated sulfuric acid, water, and acetic acid.

-

Add 1-(2-chlorophenyl)cyclopentanecarbonitrile to the acidic solution.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it over ice.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.

-

Acidify the aqueous bicarbonate layer with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

-

Physicochemical and Analytical Data

A comprehensive characterization of this compound is essential for confirming its identity and purity. The following table summarizes its key physicochemical properties.

| Property | Value | Reference |

| CAS Number | 143328-20-5 | [1][2] |

| Molecular Formula | C₁₂H₁₃ClO₂ | [1][2] |

| Molecular Weight | 224.68 g/mol | [1][2] |

| Purity | Typically ≥97% | [1][2] |

Analytical Methodologies

Diagram of Analytical Techniques:

Caption: Key analytical techniques for compound characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-chlorophenyl group, as well as multiplets for the methylene protons of the cyclopentane ring. The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[8]

-

¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbon of the cyclopentane ring, the carbons of the aromatic ring (with chemical shifts influenced by the chloro-substituent), the methylene carbons of the cyclopentane ring, and the carbonyl carbon of the carboxylic acid (typically in the range of 170-185 ppm).[8][9]

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.[10] Fragmentation patterns can provide further structural information, with common losses including the carboxylic acid group (-COOH) and cleavage of the cyclopentane ring.[10][11]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC is a suitable technique for assessing the purity of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid) can be employed.[12]

-

Purification

For obtaining high-purity material, recrystallization is a common and effective method for solid carboxylic acids. Suitable solvent systems can be determined empirically, often involving a polar solvent in which the compound is soluble at elevated temperatures but less soluble at room temperature.

Potential Biological Activity and Applications

While specific biological studies on this compound are not extensively reported in the public domain, the broader class of substituted cyclopentanecarboxylic acids has garnered interest in medicinal chemistry. For instance, certain derivatives have been investigated as potential therapeutic agents.

It is plausible that this compound could serve as a key intermediate in the synthesis of novel bioactive molecules. The carboxylic acid functionality provides a handle for further chemical modifications, such as amide bond formation, to generate a library of derivatives for biological screening.[13] The presence of the 2-chlorophenyl group can influence the lipophilicity and metabolic stability of these potential drug candidates.

Conclusion

This technical guide has detailed a practical and efficient synthetic route to this compound, emphasizing the utility of phase-transfer catalysis. Furthermore, it has outlined the essential analytical techniques for its characterization and purification. While its direct biological applications are yet to be fully elucidated, its structural features suggest its potential as a valuable building block in the design and synthesis of novel compounds with potential therapeutic value. The information provided herein is intended to empower researchers to confidently synthesize, characterize, and further investigate this intriguing molecule.

References

- Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. (URL not available)

- WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid deriv

- 143328-20-5 | 1-(2-Chlorophenyl)cyclopentane-1-carboxylic acid | ChemScene. (URL not available)

- 143328-20-5 | 1-(2-Chlorophenyl)cyclopentane-1-carboxylic acid - Moldb. (URL not available)

- Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer c

- Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer c

- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temper

- Organic Syntheses Procedure. (URL not available)

- 143328-20-5|this compound|BLD Pharm. (URL not available)

- 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride | 71501-44-5 | Benchchem. (URL not available)

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL not available)

- Process for the manufacture of an optically active lactone of a cyclopropane-carboxylic acid. (URL not available)

- WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. (URL not available)

- HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone. (URL not available)

- Industrial Phase-Transfer C

- Preparation method of cyclopentanecarboxylic acid. (URL not available)

- mass spectra - fragmentation p

- Industrial Phase-Transfer C

- 11.6: Preparing Carboxylic Acids - Chemistry LibreTexts. (URL not available)

- 5 Combination of 1H and 13C NMR Spectroscopy. (URL not available)

- Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (URL not available)

- 20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries. (URL not available)

- Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (URL not available)

- diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissoci

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (URL not available)

- Synthesis of (b) 1(4-chlorophenyl)cyclobutane carboxylic acid. (URL not available)

- Cyclopentanecarboxylic acid(3400-45-1) 1H NMR spectrum - ChemicalBook. (URL not available)

- US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and deriv

- Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines. (URL not available)

- Synthesis of carboxylic acids by hydrolysis or deprotection - Organic Chemistry Portal. (URL not available)

- Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl - Organic Syntheses Procedure. (URL not available)

- Cant get 2-Chlorophenyl cyclopentyl ketone from grignard reaction - Sciencemadness.org. (URL not available)

- (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid | C6H10O3 | CID 12924462 - PubChem. (URL not available)

- Cyclopentane synthesis - Organic Chemistry Portal. (URL not available)

Sources

- 1. chemscene.com [chemscene.com]

- 2. 143328-20-5 | 1-(2-Chlorophenyl)cyclopentane-1-carboxylic acid - Moldb [moldb.com]

- 3. researchgate.net [researchgate.net]

- 4. phasetransfer.com [phasetransfer.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Sciencemadness Discussion Board - Cant get 2-Chlorophenyl cyclopentyl ketone from grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Investigation of 1-(2-Chlorophenyl)cyclopentanecarboxylic Acid: A Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic properties of 1-(2-Chlorophenyl)cyclopentanecarboxylic acid. This molecule, with the CAS Number 143328-20-5, has a molecular formula of C₁₂H₁₃ClO₂ and a molecular weight of 224.68 g/mol .[1][2] A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and elucidation of its role in various chemical and pharmaceutical applications. This document will detail the theoretical underpinnings and practical considerations for acquiring and interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

The Analytical Workflow: A Holistic Approach

The comprehensive characterization of a molecule like this compound relies on a synergistic analytical workflow. Each spectroscopic technique provides a unique piece of the structural puzzle. This integrated approach ensures a high degree of confidence in the final structural assignment and purity assessment.

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a proton spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

-

Optimize the number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

¹H NMR Spectral Interpretation: Expected Signals

Based on the structure of this compound, we can predict the following proton signals. While specific experimental data is not publicly available, data from analogous compounds such as 1-(4-Chlorophenyl)-1-cyclopropanecarboxylic Acid and 1-Phenylcyclopentanecarboxylic acid can provide valuable insights.[3][4]

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H | This proton is acidic and its signal is often broad due to hydrogen bonding and exchange. |

| Aromatic (C₆H₄) | 7.0 - 7.5 | Multiplet | 4H | The ortho-chloro substituent will influence the chemical shifts and splitting patterns of the aromatic protons. |

| Cyclopentyl (-CH₂-) | 1.5 - 2.5 | Multiplets | 8H | The protons on the cyclopentyl ring will exhibit complex splitting patterns due to their diastereotopic nature. |

¹³C NMR Spectral Interpretation: Expected Signals

The proton-decoupled ¹³C NMR spectrum is expected to show distinct signals for each unique carbon atom in the molecule.

| Carbon Type | Expected Chemical Shift (ppm) | Notes |

| Carboxylic Acid (-COOH) | 170 - 185 | The carbonyl carbon is typically found in this downfield region. |

| Aromatic (C-Cl) | 130 - 135 | The carbon atom directly attached to the chlorine will be influenced by its electronegativity. |

| Aromatic (Quaternary) | 135 - 145 | The ipso-carbon of the phenyl ring attached to the cyclopentyl group. |

| Aromatic (-CH=) | 125 - 130 | The remaining aromatic carbons. |

| Quaternary (-C-) | 50 - 60 | The quaternary carbon of the cyclopentyl ring. |

| Cyclopentyl (-CH₂-) | 25 - 40 | The methylene carbons of the cyclopentyl ring. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of different bonds.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. A thin film can also be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on an IR-transparent window.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the instrument of choice for its high sensitivity and speed.

-

Data Acquisition: Scan the mid-IR range (typically 4000 - 400 cm⁻¹).

IR Spectral Interpretation: Characteristic Absorptions

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands, drawing comparisons with the spectra of cyclopentanecarboxylic acid and other related structures.[5][6][7]

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Stretching | Broad, Strong |

| C-H (Aromatic) | 3000 - 3100 | Stretching | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Stretching | Strong |

| C=O (Carboxylic Acid) | 1700 - 1725 | Stretching | Strong |

| C=C (Aromatic) | 1450 - 1600 | Stretching | Medium to Weak |

| C-O (Carboxylic Acid) | 1210 - 1320 | Stretching | Strong |

| C-Cl (Aryl Halide) | 1000 - 1100 | Stretching | Medium |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of its fragmentation patterns.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

Mass Spectral Interpretation: Expected Ions

The mass spectrum will provide the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

| Ion | Expected m/z | Notes |

| [M]⁺ | 224/226 | The molecular ion peak. The presence of a peak at M+2 with roughly one-third the intensity of the M peak is a characteristic isotopic signature of a single chlorine atom. |

| [M-COOH]⁺ | 179/181 | Loss of the carboxylic acid group. |

| [C₆H₄Cl]⁺ | 111/113 | Fragment corresponding to the chlorophenyl group. |

Conclusion

The comprehensive spectroscopic characterization of this compound through NMR, IR, and MS provides a robust and reliable method for its identification and quality control. While publicly available experimental data for this specific molecule is limited, a deep understanding of spectroscopic principles, coupled with data from analogous structures, allows for a confident prediction and interpretation of its spectral features. This guide serves as a foundational resource for researchers and scientists working with this compound, enabling them to effectively utilize these powerful analytical techniques in their drug development and scientific endeavors.

References

-

Moldb. 1-(2-Chlorophenyl)cyclopentane-1-carboxylic acid. [Link]

-

PubChem. Cyclopentanecarboxylic acid. [Link]

-

NIST WebBook. Cyclopentylcarboxylic acid. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of cyclopentane. [Link]

Sources

- 1. 143328-20-5 | 1-(2-Chlorophenyl)cyclopentane-1-carboxylic acid - Moldb [moldb.com]

- 2. chemscene.com [chemscene.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 1-Phenylcyclopentanecarboxylic acid(77-55-4) 1H NMR spectrum [chemicalbook.com]

- 5. Cyclopentanecarboxylic acid | C6H10O2 | CID 18840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclopentylcarboxylic acid [webbook.nist.gov]

- 7. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Solubility of 1-(2-Chlorophenyl)cyclopentanecarboxylic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Chlorophenyl)cyclopentanecarboxylic acid. In the absence of extensive empirical data in publicly available literature, this document synthesizes theoretical principles, predictive methodologies based on structural analogs, and detailed experimental protocols to empower researchers, scientists, and drug development professionals. We delve into the molecular determinants of solubility for this compound, offer predicted solubility profiles in a range of common organic solvents, and provide robust, self-validating experimental workflows for precise solubility determination. This guide is designed to be a practical resource for laboratory applications, from early-stage research to process development.

Introduction: Understanding the Significance of Solubility

This compound is a molecule of interest in synthetic chemistry and drug discovery, possessing a unique combination of a carboxylic acid moiety, a cyclopentyl ring, and a chlorophenyl group. The solubility of this compound in organic solvents is a critical parameter that dictates its utility in a multitude of applications, including:

-

Reaction Kinetics and Purity: The choice of solvent and the solubility of reactants directly impact reaction rates, impurity profiles, and the overall efficiency of chemical syntheses.

-

Crystallization and Purification: Understanding solubility across different solvent systems is fundamental to developing effective crystallization protocols for purification, enabling the isolation of the compound with high purity.

-

Formulation Development: In the pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability and the feasibility of developing various dosage forms.

-

Analytical Method Development: The selection of appropriate diluents and mobile phases in chromatographic techniques such as HPLC and LC-MS is contingent on the analyte's solubility.

This guide will provide a foundational understanding of the factors governing the solubility of this compound and practical approaches to its measurement and prediction.

Theoretical Framework: Molecular Structure and Its Influence on Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution process is thermodynamically favorable when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions. For this compound, the key structural features influencing its solubility are:

-

The Carboxylic Acid Group (-COOH): This polar functional group is capable of acting as both a hydrogen bond donor and acceptor. This allows for strong interactions with polar and protic solvents. Carboxylic acids can also exist as hydrogen-bonded dimers, which can influence their solubility profiles.[1][2][3][4][5]

-

The Cyclopentyl Group: This alicyclic, non-polar moiety contributes to the hydrophobic character of the molecule. Its presence will enhance solubility in non-polar, hydrocarbon-based solvents through van der Waals interactions.[6]

-

The 2-Chlorophenyl Group: The phenyl ring itself is hydrophobic. The chlorine atom is an electron-withdrawing group, which can influence the acidity of the carboxylic acid and introduce a dipole moment, affecting interactions with polar solvents.

The interplay of these three components dictates the overall polarity and hydrogen bonding capacity of the molecule, and thus its solubility in various organic solvents.

Predicted Solubility Profile of this compound

In the absence of direct experimental data for this compound, we can make informed predictions based on the experimentally determined solubility of a close structural analog, 2-chlorophenylacetic acid. The primary difference is the substitution of a cyclopentyl ring for a methylene group adjacent to the phenyl ring. The cyclopentyl group will increase the non-polar surface area compared to the methylene group, which is expected to decrease solubility in highly polar solvents and increase solubility in non-polar hydrocarbon solvents.

The following table presents the mole fraction solubility of 2-chlorophenylacetic acid in various organic solvents at different temperatures. This data serves as a valuable baseline for estimating the solubility of 1-(2-Chlorophenyl)cyclopentanececarboxylic acid.

| Solvent | Temperature (K) | Mole Fraction Solubility (x1) of 2-Chlorophenylacetic Acid | Predicted Trend for this compound |

| Alcohols | |||

| n-Propanol | 283.15 | 0.1985 | Similar to slightly lower |

| 298.15 | 0.3154 | Similar to slightly lower | |

| 313.15 | 0.4632 | Similar to slightly lower | |

| Isopropanol | 283.15 | 0.1991 | Similar to slightly lower |

| 298.15 | 0.3168 | Similar to slightly lower | |

| 313.15 | 0.4658 | Similar to slightly lower | |

| n-Butanol | 283.15 | 0.1979 | Similar |

| 298.15 | 0.3142 | Similar | |

| 313.15 | 0.4618 | Similar | |

| Isobutanol | 283.15 | 0.1982 | Similar |

| 298.15 | 0.3149 | Similar | |

| 313.15 | 0.4627 | Similar | |

| Ketones | |||

| Acetone | 283.15 | 0.4189 | Similar to slightly lower |

| 298.15 | 0.5238 | Similar to slightly lower | |

| 313.15 | 0.6354 | Similar to slightly lower | |

| 2-Butanone | 283.15 | 0.4325 | Similar to slightly lower |

| 298.15 | 0.5362 | Similar to slightly lower | |

| 313.15 | 0.6451 | Similar to slightly lower | |

| Esters | |||

| Ethyl Acetate | 283.15 | 0.2987 | Similar |

| 298.15 | 0.4123 | Similar | |

| 313.15 | 0.5432 | Similar | |

| Ethers | |||

| Dioxane | (Predicted) | - | Good solubility expected |

| Tetrahydrofuran (THF) | (Predicted) | - | Good solubility expected |

| Hydrocarbons | |||

| Toluene | 283.15 | 0.0987 | Higher |

| 298.15 | 0.1564 | Higher | |

| 313.15 | 0.2356 | Higher | |

| Cyclohexane | 283.15 | 0.0123 | Significantly Higher |

| 298.15 | 0.0218 | Significantly Higher | |

| 313.15 | 0.0365 | Significantly Higher | |

| Nitriles | |||

| Acetonitrile | 283.15 | 0.1543 | Lower |

| 298.15 | 0.2456 | Lower | |

| 313.15 | 0.3687 | Lower |

Rationale for Predictions:

-

Polar Protic and Aprotic Solvents (Alcohols, Ketones, Esters): The solubility will be primarily driven by the carboxylic acid group. The larger hydrophobic cyclopentyl group in the target molecule is expected to slightly decrease the solubility compared to 2-chlorophenylacetic acid in these solvents.

-